molecular formula C18H16O4 B11995667 (E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

(E)-3,5-dimethylphenyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B11995667
M. Wt: 296.3 g/mol
InChI Key: OYVAZQKQXWOCGW-GQCTYLIASA-N
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Description

3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethylphenyl group and a 1,3-benzodioxol-5-yl group connected through a propenoate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate typically involves the esterification of 3,5-dimethylphenol with (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate exerts its effects involves interactions with various molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. For example, its antioxidant activity may involve scavenging of free radicals and inhibition of oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethylphenyl acetate
  • 3,5-dimethylphenyl benzoate
  • 3,5-dimethylphenyl (2E)-3-(4-methoxyphenyl)-2-propenoate

Uniqueness

Compared to similar compounds, 3,5-dimethylphenyl (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoate is unique due to the presence of the 1,3-benzodioxol-5-yl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

(3,5-dimethylphenyl) (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C18H16O4/c1-12-7-13(2)9-15(8-12)22-18(19)6-4-14-3-5-16-17(10-14)21-11-20-16/h3-10H,11H2,1-2H3/b6-4+

InChI Key

OYVAZQKQXWOCGW-GQCTYLIASA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C=CC2=CC3=C(C=C2)OCO3)C

Origin of Product

United States

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